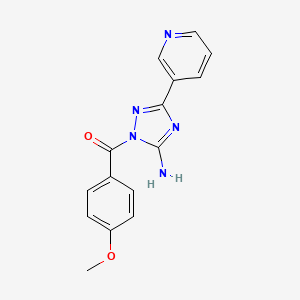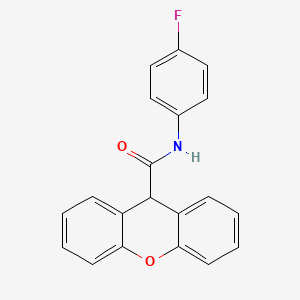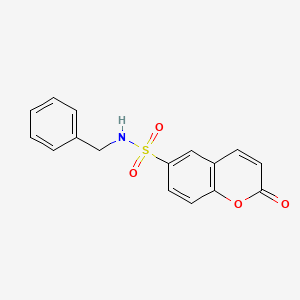
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have a wide range of biological activities.
Mecanismo De Acción
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is a key mechanism for regulating gene expression, and aberrant HDAC activity has been implicated in the development and progression of cancer. By inhibiting HDACs, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide promotes the acetylation of histones, leading to changes in gene expression that can induce growth arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have other biological activities. It has been reported to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases. 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low toxicity compared to other HDAC inhibitors. This makes it a promising candidate for further development as an anti-cancer agent. However, like other HDAC inhibitors, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can have off-target effects, which can limit its therapeutic potential. In addition, the optimal dosing and scheduling of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in combination with other anti-cancer agents is still being investigated.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. In addition, the combination of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide with other anti-cancer agents is an area of active investigation, with the goal of improving the efficacy of cancer treatment. Finally, the potential use of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of emerging interest.
Métodos De Síntesis
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzonitrile with 2-isopropyl-6-methylphenylmagnesium bromide to give 3-(3-chlorophenyl)-2-isopropyl-6-methylphenylacetonitrile. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, reduction, and acylation.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. In addition, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)17-9-4-6-14(3)19(17)21-18(22)11-10-15-7-5-8-16(20)12-15/h4-13H,1-3H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPHVPLRGDMN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)